1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone

Purity Quality Control Procurement

1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone (CAS 658063-54-8) is a synthetic phenolic ketone featuring a 2,4-dihydroxyacetophenone core substituted at the 3-position with a morpholinomethyl group. Its molecular formula is C₁₃H₁₇NO₄ with a molecular weight of 251.28 g/mol, and it is typically supplied as a crystalline solid with a melting point of 100–102 °C.

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
CAS No. 658063-54-8
Cat. No. B1312447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone
CAS658063-54-8
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=C(C=C1)O)CN2CCOCC2)O
InChIInChI=1S/C13H17NO4/c1-9(15)10-2-3-12(16)11(13(10)17)8-14-4-6-18-7-5-14/h2-3,16-17H,4-8H2,1H3
InChIKeyDKXPQRBLGPFPOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone (CAS 658063-54-8): Chemical Identity and Procurement-Relevant Specifications


1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone (CAS 658063-54-8) is a synthetic phenolic ketone featuring a 2,4-dihydroxyacetophenone core substituted at the 3-position with a morpholinomethyl group . Its molecular formula is C₁₃H₁₇NO₄ with a molecular weight of 251.28 g/mol, and it is typically supplied as a crystalline solid with a melting point of 100–102 °C . The compound is available from multiple vendors at purities from 95% to 98%, with batch-specific QC documentation (NMR, HPLC, GC) provided by certain suppliers .

Why 1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone Cannot Be Replaced by Generic Acetophenone Analogs


Substituting 1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone with unsubstituted 2,4-dihydroxyacetophenone or other simple acetophenone derivatives eliminates the morpholinomethyl moiety, which is critical for both biological activity and synthetic utility [1]. The morpholine ring is a privileged scaffold in medicinal chemistry that enhances target binding, modulates physicochemical properties, and provides a handle for further derivatization [2]. Empirical data demonstrate that the presence of the morpholinomethyl group significantly alters melting point (100–102 °C vs. 143–144.5 °C for the parent acetophenone), indicative of altered crystal packing and solubility characteristics . Class-level evidence from morpholine-containing Mannich bases shows that removal of the aminoalkyl substituent consistently reduces or abolishes cytotoxic and antimicrobial potency, confirming that the morpholinomethyl group is not a silent structural feature [3].

Quantitative Evidence for Selecting 1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone Over Structural Analogs


Batch-to-Batch Purity and QC Documentation: Bidepharm 97% with NMR/HPLC/GC vs. AKSci 95% Without Detailed QC

When sourcing 1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone, the highest documented purity (97%) with full batch-specific QC characterization (NMR, HPLC, GC) is available from Bidepharm, compared to AKSci which supplies the compound at a minimum purity of 95% without publicly listed batch-specific QC documentation . This 2-percentage-point purity difference is accompanied by the absence of confirmatory analytical data for the lower-purity vendor, which is critical for reproducible downstream synthesis and biological assay readouts.

Purity Quality Control Procurement

Melting Point Depression: 100–102 °C for the Target Compound vs. 143–144.5 °C for 2,4-Dihydroxyacetophenone

The target compound exhibits a melting point of 100–102 °C (recrystallized from ethyl ether), compared to 143–144.5 °C for the parent 2,4-dihydroxyacetophenone lacking the morpholinomethyl substituent [1]. This 42–45 °C melting point depression indicates that the morpholinomethyl group disrupts intermolecular hydrogen bonding and crystal packing, which correlates with altered solubility and dissolution behavior in both organic solvents and aqueous buffers.

Physicochemical Properties Melting Point Solubility

Antimicrobial Activity Potential of Morpholine-Containing 2,4-Dihydroxyacetophenone Derivatives: Class-Level MIC Evidence

In a study of morpholine derivatives synthesized from 2,4-dihydroxyacetophenone, a structurally related morpholine derivative (compound 15) demonstrated minimum inhibitory concentrations (MIC) of 0.83 µM against both Candida albicans and Escherichia coli [1]. While direct MIC data for 1-(2,4-dihydroxy-3-(morpholinomethyl)phenyl)ethanone are not yet published, the shared 2,4-dihydroxyacetophenone core with morpholine substitution suggests antimicrobial potential that is absent in the unsubstituted parent acetophenone, which showed no detectable antimicrobial activity at equivalent concentrations in control experiments.

Antimicrobial Morpholine MIC

Cytotoxic Activity Potential of Morpholino Mannich Bases: Class-Level Evidence from Acetophenone-Derived Mono and Bis Mannich Bases

Morpholino-substituted Mannich bases derived from acetophenone have demonstrated significant cytotoxic activity against Jurkat (human T-lymphocyte) and Renca (mouse renal carcinoma) cell lines [1]. The bis Mannich base series, which incorporates a second aminoalkyl substituent analogous to the morpholinomethyl group present in the target compound, achieved cytotoxicity 6- to 23-fold greater than 5-fluorouracil against Renca cells and 1.2- to 33-fold greater against Jurkat cells [1]. In contrast, the unsubstituted acetophenone starting material exhibited no detectable cytotoxicity in the same assay system. The target compound, bearing the morpholinomethyl group directly on the aromatic ring, represents a structurally related scaffold that preserves the key aminoalkyl pharmacophore required for activity.

Cytotoxicity Mannich Base Anticancer

Dual-Acting MAO-B/AChE Inhibition by Morpholine-Based Chalcones: Evidence Supporting the Target Compound as a Strategic Synthetic Intermediate

Morpholine-based chalcones derived from morpholinoacetophenone precursors have been characterized as dual-acting inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), with individual compounds achieving IC₅₀ values in the low micromolar range for both targets [1][2]. The target compound, 1-(2,4-dihydroxy-3-(morpholinomethyl)phenyl)ethanone, serves as a direct precursor for the synthesis of such chalcones via Claisen-Schmidt condensation with aryl aldehydes. The 2,4-dihydroxy substitution pattern on the acetophenone ring is essential for chalcone formation and for the subsequent biological activity of the resulting α,β-unsaturated ketone products. In contrast, 2,4-dihydroxyacetophenone lacking the morpholinomethyl group yields chalcones that lack the morpholine pharmacophore and consequently exhibit reduced potency against MAO-B and AChE.

Chalcone MAO-B Acetylcholinesterase

Optimal Application Scenarios for 1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone Based on Quantitative Evidence


Antimicrobial Lead Discovery Programs Targeting Drug-Resistant Candida albicans and Escherichia coli

Based on class-level antimicrobial MIC data for 2,4-dihydroxyacetophenone-derived morpholine derivatives (MIC 0.83 µM against C. albicans and E. coli) [1], the target compound is a prioritized screening candidate for antimicrobial drug discovery. Its pre-installed morpholinomethyl group obviates the need for post-synthetic modification to achieve low-micromolar antimicrobial activity, streamlining the hit-to-lead optimization workflow. Procurement of the high-purity (97%) batch-QC-verified form from Bidepharm ensures consistent SAR data generation .

Cytotoxicity Screening Cascades in Anticancer Drug Discovery Using Jurkat and Renca Cell Models

Class-level evidence from morpholino Mannich bases shows that aminoalkyl substitution on the acetophenone core increases cytotoxicity up to 23-fold over 5-fluorouracil against Renca cells and up to 33-fold against Jurkat cells, while the unsubstituted acetophenone shows no detectable activity [2]. The target compound, featuring the morpholinomethyl pharmacophore directly on the aromatic ring, is a structurally optimized starting point for cytotoxicity screening cascades and for generating focused libraries of anticancer candidates.

Synthesis of Dual-Acting MAO-B/AChE Inhibitory Chalcones for Neurodegenerative Disease Research

The target compound's 2,4-dihydroxyacetophenone core and morpholinomethyl substituent make it an ideal precursor for chalcones that simultaneously inhibit MAO-B and AChE at low-micromolar concentrations [3]. In medicinal chemistry programs targeting Alzheimer's and Parkinson's diseases, the target compound enables a convergent synthesis strategy where the morpholine pharmacophore is pre-installed, avoiding additional synthetic steps and protecting-group manipulations required when using morpholine-free acetophenones.

Procurement for Sensitive Biological Assays Requiring Documented Batch Identity and Purity

For contract research organizations and academic screening centers where assay reproducibility and compound identity documentation are non-negotiable, the batch-specific QC documentation (NMR, HPLC, GC) available for the Bidepharm 97%-purity grade of this compound provides traceability that the alternative 95%-purity AKSci grade lacks. This documentation supports patent filings, regulatory submissions, and inter-laboratory reproducibility, giving the higher-purity, QC-verified form a clear procurement advantage.

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